molecular formula C₃₃H₃₄FN₂NaO₅ B1141050 (3R,5S)-Atorvastatin Sodium Salt CAS No. 131275-93-9

(3R,5S)-Atorvastatin Sodium Salt

Cat. No.: B1141050
CAS No.: 131275-93-9
M. Wt: 580.62
InChI Key:
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Description

(3R,5S)-Atorvastatin Sodium Salt is a pharmaceutical compound widely used as a cholesterol-lowering agent. It belongs to the class of drugs known as statins, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound effective in reducing low-density lipoprotein (LDL) cholesterol levels and preventing cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Atorvastatin Sodium Salt involves multiple steps, starting from the preparation of the key intermediate, (3R,5S)-dihydroxyheptenoic acid. This intermediate is then subjected to various chemical reactions, including esterification, hydrolysis, and salt formation, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using crystallization and filtration techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-Atorvastatin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological activities and properties.

Scientific Research Applications

(3R,5S)-Atorvastatin Sodium Salt has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of statin synthesis and reaction mechanisms.

    Biology: The compound is used to study cholesterol metabolism and its effects on cellular processes.

    Medicine: It is extensively researched for its role in preventing cardiovascular diseases and its potential therapeutic effects in other conditions like Alzheimer’s disease.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

(3R,5S)-Atorvastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. This mechanism involves the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    Rosuvastatin Calcium Salt: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Fluvastatin Sodium Salt: A statin with a different chemical structure but similar cholesterol-lowering effects.

    Simvastatin: A statin derived from fungal metabolites with a similar mechanism of action.

Uniqueness

(3R,5S)-Atorvastatin Sodium Salt is unique due to its high potency and efficacy in lowering LDL cholesterol levels. It also has a favorable pharmacokinetic profile, with a longer half-life and better bioavailability compared to some other statins. This makes it a preferred choice for many patients with hypercholesterolemia and cardiovascular risk.

Properties

IUPAC Name

sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-MFHXMFJOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675639
Record name Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131275-93-9
Record name Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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